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p-Methyl-2-diazoacetophenone
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Description
P-Methyl-2-diazoacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
1.1. Diazomethylation Reagents
p-Methyl-2-diazoacetophenone serves as a reagent in diazomethylation reactions, which are crucial for introducing functional groups into aromatic compounds. This process allows for the late-stage functionalization of complex molecules, including biomolecules like proteins and nucleic acids, enhancing their biological activity and potential therapeutic applications .
1.2. Photochemical Transformations
The compound is also utilized in photochemical reactions, specifically in the Wolff rearrangement and Favorskii rearrangement. These reactions convert diazo compounds into useful intermediates such as phenylacetic acids through thermal or photochemical activation. The versatility of this compound in generating ketenes and other reactive intermediates makes it valuable for synthesizing various organic compounds .
Case Studies
2.1. Photolysis Studies
Research has demonstrated that this compound undergoes photolysis to yield rearranged products effectively. For instance, studies have shown that upon irradiation, this diazo compound can produce phenylacetates as major products through distinct rearrangement pathways, highlighting its utility in synthetic organic chemistry .
2.2. Iron-Catalyzed Transformations
In another study, this compound was used in iron-catalyzed transformations to produce regioisomeric mixtures when reacted with various solvents like chlorobenzene and toluene. This approach showcases the compound's role in catalyzing complex reactions that result in high yields of desired products .
Mechanistic Insights
The mechanisms involving this compound are critical for understanding its reactivity:
- Wolff Rearrangement : This mechanism involves the formation of a ketene intermediate, which can be further transformed into various functional groups.
- Favorskii Rearrangement : This pathway leads to the production of phenylacetic acids through a different set of intermediates, emphasizing the compound's versatility .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Diazomethylation | Functional group introduction | Useful for late-stage functionalization |
Photochemical Transformations | Wolff and Favorskii rearrangements | Generates phenylacetates |
Iron-Catalyzed Reactions | Regioselective transformations | High yields of products |
Properties
CAS No. |
17263-64-8 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-diazo-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9(12)6-11-10/h2-6H,1H3 |
InChI Key |
XJXHQFDKVHPDHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=[N+]=[N-] |
Synonyms |
(Z)-2-diazonio-1-(4-methylphenyl)ethenolate |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.